Cas no 1899150-85-6 (3-(isoquinolin-5-yl)prop-2-en-1-amine)

3-(isoquinolin-5-yl)prop-2-en-1-amine is a versatile organic compound featuring an isoquinoline core linked to a propenylamine moiety. This structure offers significant potential in medicinal chemistry and drug discovery due to its ability to serve as a key intermediate or pharmacophore in the synthesis of bioactive molecules. The conjugated double bond enhances reactivity, facilitating further functionalization, while the isoquinoline scaffold provides a rigid aromatic framework conducive to binding interactions. Its well-defined chemical properties make it valuable for applications in heterocyclic chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds. The compound’s stability and synthetic accessibility further underscore its utility in research and industrial settings.
3-(isoquinolin-5-yl)prop-2-en-1-amine structure
1899150-85-6 structure
商品名:3-(isoquinolin-5-yl)prop-2-en-1-amine
CAS番号:1899150-85-6
MF:C12H12N2
メガワット:184.237082481384
CID:6034147
PubChem ID:117279913

3-(isoquinolin-5-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(isoquinolin-5-yl)prop-2-en-1-amine
    • 1899150-85-6
    • EN300-1727003
    • インチ: 1S/C12H12N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1-6,8-9H,7,13H2/b5-2+
    • InChIKey: KMXZBEZWYXPHRP-GORDUTHDSA-N
    • ほほえんだ: N1C=CC2=C(C=1)C=CC=C2/C=C/CN

計算された属性

  • せいみつぶんしりょう: 184.100048391g/mol
  • どういたいしつりょう: 184.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 38.9Ų

3-(isoquinolin-5-yl)prop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727003-2.5g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
2.5g
$1791.0 2023-09-20
Enamine
EN300-1727003-5g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
5g
$2650.0 2023-09-20
Enamine
EN300-1727003-10g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
10g
$3929.0 2023-09-20
Enamine
EN300-1727003-0.5g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
0.5g
$877.0 2023-09-20
Enamine
EN300-1727003-10.0g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
10g
$3929.0 2023-06-04
Enamine
EN300-1727003-1.0g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
1g
$914.0 2023-06-04
Enamine
EN300-1727003-1g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
1g
$914.0 2023-09-20
Enamine
EN300-1727003-0.25g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
0.25g
$840.0 2023-09-20
Enamine
EN300-1727003-0.05g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
0.05g
$768.0 2023-09-20
Enamine
EN300-1727003-5.0g
3-(isoquinolin-5-yl)prop-2-en-1-amine
1899150-85-6
5g
$2650.0 2023-06-04

3-(isoquinolin-5-yl)prop-2-en-1-amine 関連文献

3-(isoquinolin-5-yl)prop-2-en-1-amineに関する追加情報

Introduction to 3-(isoquinolin-5-yl)prop-2-en-1-amine (CAS No. 1899150-85-6) and Its Emerging Applications in Chemical Biology

The compound 3-(isoquinolin-5-yl)prop-2-en-1-amine (CAS No. 1899150-85-6) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative of isoquinoline, a scaffold renowned for its biological activity, this molecule has garnered attention in recent years due to its potential as a pharmacophore in drug discovery. The isoquinoline moiety, characterized by its nitrogen-containing aromatic ring system, is well-documented for its role in modulating various biological pathways, making it a cornerstone in medicinal chemistry.

In the realm of chemical biology, the structural motif of 3-(isoquinolin-5-yl)prop-2-en-1-amine offers unique advantages for designing molecules with targeted interactions. The propenylamine group introduces a flexible side chain that can be modified to enhance binding affinity or specificity to biological targets. This dual functionality—combining the rigid heterocyclic core with a versatile alkene—makes it particularly valuable for developing small-molecule probes and therapeutic agents.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-(isoquinolin-5-yl)prop-2-en-1-amine, facilitating its exploration in academic and industrial research settings. The synthesis typically involves functionalization of isoquinoline derivatives through cross-coupling reactions or nucleophilic additions, allowing for rapid diversification of the molecular structure. Such synthetic accessibility has spurred interest in its applications across multiple disciplines, including oncology, neurology, and anti-inflammatory research.

One of the most compelling aspects of 3-(isoquinolin-5-yl)prop-2-en-1-amine is its potential as an inhibitor of kinases and other enzymes implicated in disease pathways. Isoquinoline derivatives have historically shown promise in disrupting aberrant signaling cascades, particularly those involving tyrosine kinases. The propenylamine substituent may further enhance interactions with these targets by providing hydrogen bonding or hydrophobic interactions critical for enzyme inhibition. Preliminary computational studies suggest that this compound could exhibit selectivity against certain kinases over others, a property highly desirable in drug development.

Moreover, the isoquinoline core lends itself to further derivatization, enabling the creation of libraries of analogs with tailored properties. Researchers are exploring modifications such as halogenation or alkylation to optimize potency and pharmacokinetic profiles. These efforts align with the growing trend toward structure-based drug design, where computational modeling is used to predict how subtle changes in molecular structure will affect biological activity.

In clinical research, 3-(isoquinolin-5-yl)prop-2-en-1-amine has been investigated as a component of combination therapies aimed at overcoming drug resistance. Its ability to interact with multiple targets simultaneously makes it an attractive candidate for polypharmacological approaches. Such strategies are increasingly recognized as effective in treating complex diseases by simultaneously modulating several pathways involved in pathogenesis.

The compound’s chemical stability also merits attention, as it must withstand storage conditions and biological environments without degradation. Studies indicate that under controlled conditions, 3-(isoquinolin-5-yl)propenylamine maintains its integrity, ensuring reliability in experimental settings. This stability is crucial for both preclinical testing and potential clinical translation.

Looking ahead, the future directions for research on 3-(isoquinolin5yI)propenylamine include exploring its role in modulating protein-protein interactions (PPIs), which are increasingly recognized as druggable targets but remain challenging to address with traditional small molecules. The isoquinoline scaffold’s ability to insert into hydrophobic pockets within protein complexes could make this compound a valuable tool for developing PPI inhibitors.

Additionally, the growing interest in bioorthogonal chemistry—techniques that allow for selective labeling or modification of biomolecules—has opened new avenues for utilizing derivatives like 3-(isoquinolin5yI)propenylamine as probes or tools for molecular imaging. Its reactive functional groups could be exploited to link it with biomarkers or fluorescent tags, enhancing our understanding of biological processes at the molecular level.

The synthesis and application of 3-(isoquinoIin5yI)propenylamine also highlight broader trends in chemical biology toward interdisciplinary collaboration between chemists, biologists, and clinicians. Such partnerships are essential for translating laboratory discoveries into tangible benefits for patients by ensuring that compounds like this one are not only potent but also safe and effective.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量